molecular formula C12H10BrNO B13977659 (5-Bromo-3-pyridinyl)(phenyl)methanol CAS No. 234111-10-5

(5-Bromo-3-pyridinyl)(phenyl)methanol

Cat. No.: B13977659
CAS No.: 234111-10-5
M. Wt: 264.12 g/mol
InChI Key: LWCBROMMCDTLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-3-yl)(phenyl)methanol is an organic compound that features a brominated pyridine ring and a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(phenyl)methanol typically involves the reaction of 5-bromopyridine-3-carbaldehyde with phenylmagnesium bromide, followed by reduction. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Reagents: Phenylmagnesium bromide (Grignard reagent), reducing agents such as sodium borohydride or lithium aluminum hydride

Industrial Production Methods

Industrial production methods for (5-Bromopyridin-3-yl)(phenyl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: (5-Bromopyridin-3-yl)(phenyl)ketone

    Reduction: (5-Pyridin-3-yl)(phenyl)methanol

    Substitution: (5-Aminopyridin-3-yl)(phenyl)methanol, (5-Thiopyridin-3-yl)(phenyl)methanol

Scientific Research Applications

(5-Bromopyridin-3-yl)(phenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(phenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)(phenyl)methanol
  • (5-Fluoropyridin-3-yl)(phenyl)methanol
  • (5-Iodopyridin-3-yl)(phenyl)methanol

Uniqueness

(5-Bromopyridin-3-yl)(phenyl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate

Properties

CAS No.

234111-10-5

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C12H10BrNO/c13-11-6-10(7-14-8-11)12(15)9-4-2-1-3-5-9/h1-8,12,15H

InChI Key

LWCBROMMCDTLAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CN=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.